REACTION_CXSMILES
|
[CH2:1]([Li])CCC.[I-].C[S+](C)C.[C:11]([C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1)(=[O:14])[CH2:12][CH3:13].O>CCCCCC.C1COCC1>[CH2:12]([C:11]1([C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)[CH2:1][O:14]1)[CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
[I-].C[S+](C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C1=CC=NC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
volatile material was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ether and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ethereal layer was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica ("Merck" 60.9385)
|
Type
|
WASH
|
Details
|
eluting with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(OC1)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |